Cas no 1695703-93-5 (3-amino-3-(5-chlorothiophen-3-yl)propanoic acid)

3-Amino-3-(5-chlorothiophen-3-yl)propanoic acid is a chiral β-amino acid derivative featuring a 5-chlorothiophene moiety, which imparts unique electronic and steric properties. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules and peptidomimetics. The presence of both amino and carboxyl functional groups enables versatile reactivity, facilitating its incorporation into complex structures. The chlorothiophene ring enhances lipophilicity and can influence binding interactions in target systems. Its well-defined stereochemistry makes it useful for asymmetric synthesis. The compound is typically characterized by high purity and stability, ensuring consistent performance in research and industrial applications.
3-amino-3-(5-chlorothiophen-3-yl)propanoic acid structure
1695703-93-5 structure
商品名:3-amino-3-(5-chlorothiophen-3-yl)propanoic acid
CAS番号:1695703-93-5
MF:C7H8ClNO2S
メガワット:205.661919593811
CID:6288866
PubChem ID:105558725

3-amino-3-(5-chlorothiophen-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-3-(5-chlorothiophen-3-yl)propanoic acid
    • EN300-1983231
    • 1695703-93-5
    • インチ: 1S/C7H8ClNO2S/c8-6-1-4(3-12-6)5(9)2-7(10)11/h1,3,5H,2,9H2,(H,10,11)
    • InChIKey: HPXURCJVRIJODK-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=CS1)C(CC(=O)O)N

計算された属性

  • せいみつぶんしりょう: 204.9964274g/mol
  • どういたいしつりょう: 204.9964274g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.3
  • トポロジー分子極性表面積: 91.6Ų

3-amino-3-(5-chlorothiophen-3-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1983231-10.0g
3-amino-3-(5-chlorothiophen-3-yl)propanoic acid
1695703-93-5
10g
$5528.0 2023-05-31
Enamine
EN300-1983231-0.25g
3-amino-3-(5-chlorothiophen-3-yl)propanoic acid
1695703-93-5
0.25g
$774.0 2023-09-16
Enamine
EN300-1983231-1.0g
3-amino-3-(5-chlorothiophen-3-yl)propanoic acid
1695703-93-5
1g
$1286.0 2023-05-31
Enamine
EN300-1983231-0.1g
3-amino-3-(5-chlorothiophen-3-yl)propanoic acid
1695703-93-5
0.1g
$741.0 2023-09-16
Enamine
EN300-1983231-10g
3-amino-3-(5-chlorothiophen-3-yl)propanoic acid
1695703-93-5
10g
$3622.0 2023-09-16
Enamine
EN300-1983231-5g
3-amino-3-(5-chlorothiophen-3-yl)propanoic acid
1695703-93-5
5g
$2443.0 2023-09-16
Enamine
EN300-1983231-2.5g
3-amino-3-(5-chlorothiophen-3-yl)propanoic acid
1695703-93-5
2.5g
$1650.0 2023-09-16
Enamine
EN300-1983231-0.5g
3-amino-3-(5-chlorothiophen-3-yl)propanoic acid
1695703-93-5
0.5g
$809.0 2023-09-16
Enamine
EN300-1983231-0.05g
3-amino-3-(5-chlorothiophen-3-yl)propanoic acid
1695703-93-5
0.05g
$707.0 2023-09-16
Enamine
EN300-1983231-5.0g
3-amino-3-(5-chlorothiophen-3-yl)propanoic acid
1695703-93-5
5g
$3728.0 2023-05-31

3-amino-3-(5-chlorothiophen-3-yl)propanoic acid 関連文献

3-amino-3-(5-chlorothiophen-3-yl)propanoic acidに関する追加情報

Introduction to 3-amino-3-(5-chlorothiophen-3-yl)propanoic acid (CAS No. 1695703-93-5)

3-amino-3-(5-chlorothiophen-3-yl)propanoic acid is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and bioorganic synthesis. Its molecular structure, featuring a propanoic acid backbone substituted with an amino group and a chlorothiophene ring, makes it a versatile intermediate in the development of novel therapeutic agents. The compound's unique chemical properties, including its reactivity and stability, have positioned it as a valuable building block in synthetic chemistry.

The CAS No. 1695703-93-5 uniquely identifies this compound in scientific literature and industrial databases, ensuring precise referencing and compliance with regulatory standards. This numerical identifier is crucial for researchers and manufacturers to distinguish it from other structurally similar molecules, facilitating accurate documentation and quality control.

In recent years, the demand for 3-amino-3-(5-chlorothiophen-3-yl)propanoic acid has surged due to its role in the synthesis of bioactive molecules. The chlorothiophene moiety, in particular, has garnered attention for its ability to enhance binding affinity and metabolic stability in drug candidates. This has led to its incorporation into various research programs aimed at developing next-generation pharmaceuticals.

One of the most compelling aspects of this compound is its utility in medicinal chemistry. The presence of both an amino group and a carboxylic acid moiety allows for facile derivatization, enabling the creation of diverse pharmacophores. Researchers have leveraged these functional groups to design inhibitors targeting enzymes involved in inflammatory pathways, such as COX-2 and LOX. Preliminary studies suggest that derivatives of 3-amino-3-(5-chlorothiophen-3-yl)propanoic acid exhibit promising anti-inflammatory properties, making them attractive candidates for further clinical investigation.

The synthesis of 3-amino-3-(5-chlorothiophen-3-yl)propanoic acid presents both challenges and opportunities for chemists. The integration of the chlorothiophene ring requires careful optimization to ensure high yield and purity. Advances in catalytic methods have recently enabled more efficient routes to this intermediate, reducing the environmental footprint of its production. These improvements align with broader industry trends toward sustainable chemical manufacturing.

Another area where this compound has made strides is in material science. The rigid thiophene ring contributes to the overall stability of polymers and coatings when incorporated into their structures. Researchers are exploring its potential as a monomer or cross-linking agent to enhance material properties such as thermal resistance and mechanical strength. Such applications underscore the compound's versatility beyond pharmaceuticals.

From a regulatory perspective, 3-amino-3-(5-chlorothiophen-3-yl)propanoic acid (CAS No. 1695703-93-5) must adhere to stringent guidelines to ensure safety and efficacy upon use in drug development or industrial processes. Compliance with Good Manufacturing Practices (GMP) is essential for manufacturers supplying this compound to pharmaceutical companies or research institutions. This ensures that all batches meet predefined specifications, minimizing variability and maximizing reproducibility in downstream applications.

The future prospects for 3-amino-3-(5-chlorothiophen-3-yl)propanoic acid are bright, driven by ongoing research into its applications. Collaborative efforts between academia and industry are likely to yield novel derivatives with enhanced therapeutic profiles or improved material characteristics. As computational chemistry tools advance, virtual screening methods will further accelerate the discovery process, identifying new ways this compound can be utilized.

In conclusion, 3-amino-3-(5-chlorothiophen-3-yl)propanoic acid represents a cornerstone molecule in modern chemical synthesis and drug discovery. Its unique structural features offer unparalleled flexibility for designing functional materials and bioactive compounds. With continued innovation in synthetic methodologies and applications-driven research, this compound is poised to remain a critical component in scientific advancements across multiple disciplines.

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